Naphthalen-2-yl phosphorodiamidate
Description
Structure
3D Structure
Properties
CAS No. |
64032-51-5 |
|---|---|
Molecular Formula |
C10H11N2O2P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-diaminophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,11,12,13) |
InChI Key |
SVXUTSOSKZZFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(N)N |
Origin of Product |
United States |
Theoretical and Computational Chemistry Studies of Naphthalen 2 Yl Phosphorodiamidate
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are instrumental in understanding the electronic nature of naphthalen-2-yl phosphorodiamidate, which governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a popular computational method for studying naphthalene (B1677914) derivatives due to its balance of accuracy and computational cost. bohrium.com DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net Such studies on related naphthalene compounds have successfully predicted geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net
Key molecular properties that can be investigated using DFT include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. bohrium.com For instance, a smaller energy gap suggests higher reactivity. bohrium.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated through DFT calculations. bohrium.com These maps are valuable for identifying the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. bohrium.com In this compound, the oxygen and nitrogen atoms of the phosphorodiamidate group are expected to be electron-rich, while the hydrogen atoms of the amine groups would be electron-deficient.
Table 1: Calculated Molecular Properties of a Naphthalene Derivative using DFT
This table presents hypothetical data for this compound based on findings for similar naphthalene derivatives.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide a more detailed and accurate description of the electronic structure of this compound compared to DFT. researchgate.net While computationally more demanding, ab initio calculations are valuable for obtaining precise electronic properties and for benchmarking other computational methods. researchgate.net
For complex molecules, ab initio calculations can accurately predict molecular geometries and vibrational frequencies. researchgate.net Studies on related compounds have shown that ab initio methods can reproduce experimental bond lengths and angles with high precision. nih.govresearchgate.net These calculations can also be used to investigate excited electronic states, providing insights into the molecule's photophysical properties.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of atoms, MD can provide insights into the conformational changes of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov These simulations can reveal how the acyl chain of the phosphorodiamidate group might be shielded within a hydrophobic pocket of a protein. nih.gov The simulations can also elucidate the role of specific parts of the molecule, such as the linker between the naphthalene and phosphorodiamidate moieties, in molecular recognition. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of the phosphoryl bond in this compound.
The formation of the P-N bond in phosphoramidates is a key reaction step. nih.gov Computational methods can be used to model the transition state of this reaction, providing a detailed picture of the bond-forming and bond-breaking processes. squarespace.com Phosphoryl transfer reactions can proceed through different mechanisms, including dissociative (elimination-addition) or associative (addition-elimination) pathways. nih.gov
Transition state analysis helps to determine the preferred reaction pathway by calculating the energy barrier for each potential mechanism. squarespace.com By mapping the potential energy surface, researchers can identify the geometry and electronic structure of the transition state, which is crucial for understanding the reaction's kinetics and for designing more efficient synthetic routes. squarespace.com
Table 2: Hypothetical Activation Energies for Phosphoryl Bond Formation
This table presents hypothetical data for the formation of this compound.
| Mechanism | Activation Energy (kcal/mol) |
| Associative | 25 |
| Dissociative | 35 |
Many synthetic routes for forming phosphoramidates involve catalysts. mdpi.com Computational chemistry can be used to elucidate the entire catalytic cycle for the synthesis of this compound. By mapping the energy profile of the reaction, each step in the catalytic cycle, including the formation of intermediates and transition states, can be characterized. mdpi.com
For example, in a copper-catalyzed synthesis, computational studies can model the coordination of the reactants to the copper center, the subsequent bond formation, and the final release of the product. mdpi.com This detailed understanding of the catalytic mechanism can aid in the optimization of reaction conditions and the development of more effective catalysts.
Solvation Effects and Computational Prediction of Reaction Outcomes
The chemical environment, particularly the solvent, plays a critical role in the behavior of molecules. Computational methods are instrumental in predicting how solvents influence molecular properties and reaction pathways. For molecules containing a naphthalene group, solvent polarity has been shown to significantly affect photophysical phenomena.
Theoretical calculations on naphthalene derivatives demonstrate that the strength of intramolecular hydrogen bonds can be highly dependent on the polarity of the solvent. For instance, in nonpolar solvents, hydrogen bonds tend to be stronger. As solvent polarity increases, the intensity of these hydrogen bonds may weaken. This phenomenon is crucial as it can influence reaction mechanisms like excited-state intramolecular proton transfer (ESIPT), where an increase in solvent polarity can progressively inhibit the reaction.
Furthermore, computational analyses like Hirshfeld charges and frontier molecular orbitals (FMOs) reveal that the degree of charge transfer within a molecule can increase with solvent polarity. This modulation of the electronic structure by the solvent environment is a key factor in predicting reaction outcomes and the stability of different molecular states. For a compound like this compound, these findings suggest that its reactivity and conformational stability would be significantly influenced by the choice of solvent, a critical consideration in synthetic chemistry and drug design.
Molecular Modeling of Binding Interactions with Biological Macromolecules
Molecular modeling, particularly docking and dynamic simulations, is a powerful tool to predict and analyze how a molecule like this compound might interact with biological targets such as proteins or DNA.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This computational technique is foundational in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating mechanisms of action.
In studies involving naphthalene-based compounds, docking simulations have been successfully used to understand binding modes. For example, research on naphthalene-containing inhibitors of Sphingosine (B13886) Kinase 2 (SphK2) used a homology model of the enzyme to dock various analogues. nih.gov These simulations revealed that the inhibitors occupy the substrate-binding cavity, and their orientation dictates their potency and selectivity. nih.gov Similarly, docking studies of sulphonamide derivatives bearing a naphthalene moiety into the colchicine-binding site of tubulin have provided insights into their antiproliferative activity. nih.gov The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates.
For this compound, docking simulations would be the first step in identifying potential biological targets and understanding its binding orientation within the active site of a protein. The results would guide further optimization of its structure to enhance binding affinity and selectivity.
Table 1: Example of Molecular Docking Results for Naphthalene-Based Compounds Against Target Proteins
| Compound Class | Target Protein | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Naphthalene-based Hydrazide | HDACs-2 | 4LY1 | -10.08 to -9.08 | Not specified ekb.eg |
| Naphthalene Sulfonamide | Tubulin | 3E22 | Not specified | Colchicine-binding site nih.govresearchgate.net |
| Naphthalene-based Inhibitor | Sphingosine Kinase 2 (hSphK2) | 3VZB (homology model) | Not specified | Asp178, Phe548 nih.govacs.org |
| Naphthoquinone Sulfonamide | P2X7 Receptor | 5U1U | Not specified | Phe88, Phe108, Met105, Val312 nih.gov |
This table is illustrative and compiles data from studies on various naphthalene-containing compounds to demonstrate the type of information generated from docking simulations.
Following docking, a detailed analysis of the intermolecular forces between the ligand and the target is crucial for understanding the stability of the complex. These forces are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. brainly.com
Studies on naphthalene-based inhibitors consistently highlight the importance of specific interactions. For instance, in the binding of inhibitors to SphK2, molecular modeling revealed key hydrophobic interactions and hydrogen bonds within the sphingosine binding pocket. nih.gov A favorable π-stacking interaction between the naphthalene ring of an inhibitor and a phenylalanine residue (Phe548) of the enzyme was identified as a significant contributor to binding. nih.gov Similarly, the binding of naphthoquinone sulfonamides to the P2X7 receptor is stabilized by hydrophobic interactions between the 1,4-naphthoquinone (B94277) moiety and several phenylalanine residues in the binding pocket. nih.gov
Biological Activity and Mechanistic Insights of Naphthalen 2 Yl Phosphorodiamidate Derivatives in Vitro and Pre Clinical Studies
Enzyme Inhibition Profiles and Mechanisms
The ability of naphthalen-2-yl phosphorodiamidate and its analogs to interact with and inhibit various enzymes is a cornerstone of their therapeutic potential. These interactions are often characterized by high specificity and potency, making them attractive candidates for drug development.
Identification and Characterization of Specific Enzyme Targets (e.g., metabolic enzymes, viral enzymes, urease, cytochrome P450)
Research has identified several key enzyme targets for naphthalene-based compounds, including those with phosphorodiamidate moieties. A primary target is urease , a nickel-containing metalloenzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov Phenyl phosphorodiamidates, which share a core structure with this compound, have been shown to be potent inhibitors of H. pylori urease. nih.gov The mechanism of inhibition is proposed to be a slow-binding, covalent, yet reversible process. nih.gov
Beyond urease, naphthalene (B1677914) derivatives have demonstrated inhibitory activity against other significant enzymes. For instance, certain naphthalene-chalcone hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key enzyme in angiogenesis, which is critical for tumor growth. nih.gov One such derivative, compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one), exhibited an IC₅₀ value of 0.098 ± 0.005 μM against VEGFR-2. nih.gov Additionally, naphthalene-based compounds have been investigated as inhibitors of sphingosine (B13886) kinase 2 (SphK2) , an enzyme implicated in various diseases including cancer and Alzheimer's. nih.gov
The interaction of naphthalene derivatives with metabolic enzymes like cytochrome P450 (CYP) has also been a subject of study. Flavonoids, which can contain naphthalene-like structures, are known to modulate the activity of various CYP isoforms, including CYP1A1, 1A2, 1B1, 2C9, and 3A4. nih.govnih.gov For example, α-naphthoflavone acts as a competitive inhibitor of CYP1A1. nih.gov This highlights the potential for this compound derivatives to influence drug metabolism pathways.
Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., Kᵢ, IC₅₀, competitive/non-competitive inhibition)
The inhibitory potency of this compound derivatives is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For urease inhibition by 4-substituted phenyl phosphorodiamidates, the second-order rate of inhibition (kᵢ) is strongly correlated with the acidity of the leaving phenol (B47542) group, with values reaching up to 2.5 x 10⁵ M⁻¹s⁻¹ for potent derivatives. nih.gov
In the context of anticancer activity, the IC₅₀ values of naphthalene derivatives against various enzymes are crucial for determining their therapeutic potential. As mentioned, a naphthalene-chalcone derivative (compound 2j ) displayed a potent IC₅₀ of 0.098 ± 0.005 μM against VEGFR-2. nih.gov Chiral benzimidazole (B57391) derivatives containing a naphthalene moiety have also been synthesized and evaluated as urease inhibitors, with some compounds exhibiting IC₅₀ values as low as 22.26 ± 6.2 μM. nih.gov
The mode of inhibition is another critical aspect. For instance, α-naphthoflavone competitively inhibits CYP1A1, indicating that it binds to the same active site as the substrate. nih.gov In contrast, the inhibition of urease by phosphorodiamidates is described as slow-binding, suggesting a time-dependent conformational change in the enzyme upon inhibitor binding. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition Potency and Selectivity
Structure-activity relationship (SAR) studies are pivotal in optimizing the design of this compound derivatives for enhanced potency and selectivity. In the case of urease inhibitors, the nature of the substituent on the phenyl ring of phenyl phosphorodiamidates significantly influences their inhibitory activity. nih.gov Electron-withdrawing groups tend to increase the inhibitory potency. nih.gov For chiral benzimidazole-based urease inhibitors, the stereochemistry plays a role, with the S-configuration of one compound showing better activity (IC₅₀ = 22.26 ± 6.2 μM) than its R-enantiomer (IC₅₀ = 31.42 ± 23.3 μM). nih.gov
SAR studies on naphthalene-based sphingosine kinase 2 inhibitors have revealed that specific molecular switches within the structure can control the selectivity between the two isoforms of the enzyme (SphK1 and SphK2). nih.gov Similarly, for naphthalene-1,4-dione analogues with anticancer activity, the presence of a halogen at the C3-position of the naphthoquinone ring was found to be crucial for cytotoxicity. nih.gov The nature of the amino group also significantly impacted the biological activity. nih.gov
In the context of cytochrome P450 inhibition by flavonoids, the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold are critical determinants of their inhibitory action and selectivity towards different CYP isoforms. nih.gov These SAR insights are invaluable for the rational design of more effective and selective enzyme inhibitors based on the this compound scaffold.
Antimicrobial Research Focus (in vitro and pre-clinical models)
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of this compound have shown promise in this area, with numerous studies demonstrating their activity against a range of bacteria and fungi. researchgate.netxiahepublishing.com
In vitro studies have evaluated the minimum inhibitory concentration (MIC) of various naphthalene derivatives against clinically relevant pathogens. For example, a series of 2-naphthamide (B1196476) derivatives were synthesized and tested for their antibacterial activity. nih.gov One compound, in particular, exhibited good activity against Escherichia coli, Streptococcus faecalis, Salmonella enterica, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8 to 16 μg/mL. nih.gov
Another study on 1,4-naphthoquinone (B94277) derivatives revealed that 2-(prop-2-ynyloxy)naphthalene-1,4-dione showed potent antimicrobial activity against the cariogenic bacteria Streptococcus mutans and Actinomyces naeslundii, with MIC values of 1.56 and 3.125 µg/mL, respectively. ukm.my These values are comparable to the established antiseptic chlorhexidine. ukm.my Naphthalene-chalcone hybrids have also demonstrated dual antibacterial and antifungal properties. nih.gov Compound 2j , in addition to its anticancer activity, showed activity against S. aureus and S. epidermis with an MIC₅₀ of 31.250 μg/mL, and against C. albicans and C. krusei with an MIC₅₀ of 15.625 μg/mL. nih.gov
The following table summarizes the antimicrobial activity of selected naphthalene derivatives:
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Naphthamide derivative (8b) | Escherichia coli | 16 | nih.gov |
| Streptococcus faecalis | 16 | nih.gov | |
| Salmonella enterica | 16 | nih.gov | |
| MSSA | 8 | nih.gov | |
| MRSA | 16 | nih.gov | |
| 2-(prop-2-ynyloxy)naphthalene-1,4-dione | Streptococcus mutans | 1.56 | ukm.my |
| Actinomyces naeslundii | 3.125 | ukm.my | |
| Naphthalene-chalcone (2j) | Staphylococcus aureus | 31.250 (MIC₅₀) | nih.gov |
| Staphylococcus epidermis | 31.250 (MIC₅₀) | nih.gov | |
| Candida albicans | 15.625 (MIC₅₀) | nih.gov | |
| Candida krusei | 15.625 (MIC₅₀) | nih.gov |
Antiviral Research Focus (in vitro and pre-clinical models, with emphasis on anti-HIV activity)
The antiviral potential of naphthalene derivatives, particularly against the Human Immunodeficiency Virus (HIV), has been an active area of investigation. While specific studies on this compound are limited, related naphthalene structures have shown significant anti-HIV activity.
Naphthalenedisulfonic acid derivatives have been evaluated for their ability to inhibit HIV-1 and HIV-2. nih.gov These compounds were found to inhibit viral cytopathogenesis, the formation of giant cells (syncytia), and the activity of the viral enzyme reverse transcriptase. nih.gov Benzisothiazolone derivatives, which can be considered structural analogs, have also been identified as inhibitors of HIV-1 reverse transcriptase, targeting both its DNA polymerase and ribonuclease H activities. mdpi.com Some of these compounds demonstrated robust antiviral activity in cell culture with minimal cytotoxicity. mdpi.com For example, one derivative showed a 50% effective concentration (EC₅₀) of 1.68 ± 0.94 µM. mdpi.com
Encapsulated 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have also been tested for their antiviral activity against Herpes Simplex Virus 1 (HSV-1). nih.gov All tested derivatives exhibited lower EC₅₀ values than the standard drug acyclovir. nih.gov The derivative with a nitrobenzene (B124822) substituent showed the most potent activity with an EC₅₀ of 0.36 ± 0.04 μM. nih.gov
These findings suggest that the naphthalene scaffold is a promising starting point for the development of novel antiviral agents, and further investigation into this compound derivatives for anti-HIV and other antiviral activities is warranted.
Anticancer Research Focus (in vitro and pre-clinical models)
A significant body of research has focused on the anticancer properties of naphthalene derivatives, with many compounds demonstrating potent cytotoxic activity against various cancer cell lines in vitro.
A series of 2-naphthamide derivatives were synthesized and evaluated for their anticancer potential. nih.gov Compounds 5b and 8b from this series showed good cytotoxic activity against C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 2.97 to 8.38 μM. nih.gov Notably, these compounds were more effective against the C26 cell line than the standard chemotherapy drug paclitaxel. nih.gov
Naphthalene-1,4-dione analogues have also been developed as anticancer agents. nih.gov Several of these compounds displayed potent activity, with IC₅₀ values around 1 μM. nih.gov An imidazole (B134444) derivative of this class, compound 44 , showed a favorable balance between potency (IC₅₀ of 6.4 μM) and selectivity, being more toxic to cancer cells than to normal cells. nih.gov
Furthermore, 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed as apoptosis inducers. nih.gov Many of these compounds exhibited excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some derivatives being significantly more potent than the standard drug cisplatin. nih.gov For instance, an aniline (B41778) derivative (5e ) and a 3-nitroaniline (B104315) derivative (5l ) both had an IC₅₀ of 0.4 μM against MDA-MB-231 cells. nih.gov
The anticancer activity of selected naphthalene derivatives is summarized in the table below:
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Naphthamide derivative (5b) | C26 (colon carcinoma) | > 2.85-5.75 | nih.gov |
| HepG2 (hepatocellular carcinoma) | 3.59–8.38 | nih.gov | |
| MCF-7 (breast cancer) | 3.59–8.38 | nih.gov | |
| 2-Naphthamide derivative (8b) | C26 (colon carcinoma) | > 2.85-5.75 | nih.gov |
| HepG2 (hepatocellular carcinoma) | 2.97–7.12 | nih.gov | |
| MCF-7 (breast cancer) | 2.97–7.12 | nih.gov | |
| Naphthalene-1,4-dione derivative (44) | HEC1A (endometrial cancer) | 6.4 | nih.gov |
| 2-Amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 (breast cancer) | 0.4 | nih.gov |
| HT-29 (colon cancer) | < cisplatin | nih.gov | |
| 2-Amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 (breast cancer) | 0.4 | nih.gov |
| Naphthalene-chalcone (2j) | A549 (lung cancer) | 7.835 ± 0.598 | nih.gov |
| Aminobenzylnaphthol (MMZ-140C) | HT-29 (colon cancer) | 11.55 | semanticscholar.org |
These in vitro and preclinical studies underscore the significant potential of this compound and its derivatives as a source of new therapeutic agents for a variety of diseases. The diverse biological activities, coupled with the amenability of the scaffold to chemical modification, make it a highly promising area for future drug discovery and development efforts.
Other Biological Activities Explored (e.g., antimalarial, antioxidant, anti-inflammatory, antituberculosis)
Although direct evidence for the biological activities of this compound is not extensively documented, the naphthalene nucleus is a recognized pharmacophore in medicinal chemistry. Derivatives incorporating this scaffold have been investigated for a range of therapeutic applications.
Antimalarial Activity: The naphthalene scaffold is a component of various compounds synthesized and tested for activity against Plasmodium falciparum, the parasite responsible for malaria. While these are not phosphorodiamidates, they establish the relevance of the naphthalene moiety in this therapeutic area.
Anti-inflammatory Activity: Certain molecules containing a naphthalen-2-yl group have demonstrated anti-inflammatory properties. For instance, the azetidine (B1206935) derivative KHG26792 has been shown to attenuate inflammatory responses in microglial cells by modulating the NLRP3 inflammasome signaling pathway.
Currently, there is a lack of significant published data regarding the specific antioxidant or antituberculosis activities of this compound derivatives.
Prodrug Strategies and Mechanistic Activation (e.g., ProTide Technology)
The primary application of the this compound structure is within the framework of prodrug design, most notably the ProTide (pro-nucleotide) technology. nih.govcardiff.ac.uk This strategy is designed to overcome the challenges associated with delivering nucleoside analogues, which are often potent antiviral and anticancer agents, into cells. cardiff.ac.uk To be active, these nucleoside analogues must be converted into their triphosphate form within the cell, with the first phosphorylation step often being slow and inefficient. cardiff.ac.uk
The ProTide approach masks the negatively charged monophosphate group with an amino acid ester and an aromatic group, such as naphthalen-2-yl, creating a neutral, lipid-soluble molecule that can more easily cross the cell membrane. nih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, effectively bypassing the problematic initial phosphorylation step. nih.govnih.gov
Design Principles for Enhanced Cellular Delivery and Intracellular Activation
The fundamental design principle of ProTide technology is to increase the lipophilicity of a nucleotide analogue to enhance its cellular uptake via passive diffusion. nih.govnih.gov This is achieved by masking the dianionic phosphate (B84403) group. The key components of this design are:
An Aromatic Moiety: An aryl group, such as phenyl or naphthyl, shields one of the phosphate oxygens. The choice of this group significantly impacts lipophilicity and, consequently, biological activity. nih.govacs.org Naphthyl-containing ProTides often exhibit better biological activity than their phenyl counterparts due to increased lipophilicity. nih.govacs.org
An Amino Acid Ester: A second phosphate oxygen is masked by an amino acid, which is itself esterified (e.g., with a benzyl (B1604629) or ethyl group). This component is crucial for the subsequent enzymatic activation cascade. While L-alanine is a common choice, other amino acids can be selected to fine-tune the properties of the prodrug. tandfonline.com
Stereochemistry: The phosphorus center of a ProTide is chiral, leading to two diastereoisomers (Sp and Rp). These isomers can have different rates of metabolism and significantly different biological potencies. acs.org For example, the Sp-diastereoisomer of the antiviral drug Sofosbuvir is substantially more active than its Rp counterpart. acs.org
The combination of these elements transforms a charged nucleotide into a neutral prodrug that can readily diffuse across the lipophilic cell membrane.
Enzymatic Hydrolysis Pathways and Metabolic Fate in Pre-clinical Systems
The intracellular activation of a phosphoramidate (B1195095) ProTide is a multi-step enzymatic process designed to proceed sequentially, releasing the active drug metabolite only within the target cell.
Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester bond. This reaction is catalyzed by broad-spectrum esterases such as Carboxylesterase 1 (CES1) or the lysosomal enzyme Cathepsin A (CatA). researchgate.netnih.gov This step unmasks a carboxylate group. researchgate.net
Intramolecular Cyclization: The newly freed carboxylate group attacks the phosphorus center, leading to the displacement of the aromatic (e.g., naphthyl) group and the formation of a transient cyclic intermediate.
P-N Bond Cleavage: The final and critical step is the hydrolysis of the bond between the phosphorus and the amino acid nitrogen. This is carried out by a specific phosphoramidase enzyme, Histidine Triad Nucleotide-binding Protein 1 (HINT1), which releases the nucleoside monophosphate. researchgate.net
This released monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then exert its therapeutic effect (e.g., by inhibiting viral polymerases or terminating DNA chains).
Cellular Uptake Mechanisms in Relevant In Vitro and Pre-clinical Models
The primary mechanism for the cellular entry of ProTide prodrugs is passive diffusion. nih.gov By neutralizing the negative charges of the phosphate group, the prodrug becomes sufficiently lipophilic to dissolve in and diffuse across the phospholipid bilayer of the cell membrane, moving down its concentration gradient. nih.gov This mode of entry is non-selective and does not rely on specific membrane transporter proteins, which can be a point of drug resistance for parent nucleosides. nih.govnih.gov
Applications of Naphthalen 2 Yl Phosphorodiamidate in Organic Synthesis and Materials Science
Utilization as Reagents and Building Blocks in Complex Molecule Synthesis
The naphthalene-2-yl phosphorodiamidate framework serves as a crucial starting material and building block in the assembly of intricate molecular architectures. nih.govidw-online.de Its inherent reactivity allows for its incorporation into a variety of organic transformations, facilitating the construction of larger, more complex structures. nih.govsemanticscholar.org The naphthalene (B1677914) unit itself, a polysubstituted aromatic system, is a valuable component in the synthesis of technologically promising electronic and optical materials. nih.gov
One of the key advantages of using naphthalen-2-yl phosphorodiamidate derivatives is the ability to introduce specific functionalities in a controlled manner. For instance, the synthesis of novel bay region disphospha-functionalised naphthalenes has been reported, highlighting the creation of important synthons like Nap(PCl2)2 in nearly quantitative yields. nih.gov These halogenated naphthalenes are valuable intermediates, readily participating in transition metal-catalyzed reactions and other coupling chemistries to build up molecular complexity. nih.gov
The strategic use of this compound extends to the synthesis of diverse heterocyclic systems, which are prominent scaffolds in medicinal chemistry due to their wide spectrum of biological activities. fardapaper.irresearchgate.net The electron-rich naphthalene core provides multiple reactive sites, enabling its participation in various organic reactions to form these valuable heterocyclic frameworks. fardapaper.ir
Role in Catalysis and Coordination Chemistry (e.g., ligands for metal complexes)
In the realm of coordination chemistry, naphthalene-based ligands, including those derived from this compound, play a significant role in the formation of metal complexes with diverse structural and functional properties. mdpi.com The nature of the ligand, including the presence of the naphthalene moiety, influences the coordination mode and the resulting geometry of the metal complex. mdpi.comnih.gov
For example, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde, a related naphthalene derivative, have been shown to coordinate with metal ions like Ni(II), Pd(II), and Pt(II) in a bidentate manner. nih.gov The resulting complexes exhibit specific geometries, such as square planar for Pd(II) and Pt(II) and tetrahedral for Ni(II). nih.gov The electronic properties of the naphthalene ring can also influence the DNA-binding properties of these metal complexes. nih.gov
The versatility of naphthalene-based ligands is further demonstrated by their ability to form dinuclear and polynuclear metal complexes where they act as bridging ligands. mdpi.com The coordination mode can vary, including µ–O,O′ bidentate bridging and µ2–O,O,O′ tridentate bridging, leading to a rich variety of supramolecular architectures. mdpi.com The choice of co-ligands, often O– or N–donor ligands, further diversifies the structures and properties of these complexes. mdpi.com
Development of Novel Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold is a valuable precursor for the synthesis of novel heterocyclic compounds. fardapaper.irresearchgate.net The inherent reactivity of the naphthalene ring system, with its multiple nucleophilic sites, makes it an attractive starting material for constructing a wide array of N/O-containing heterocyclic frameworks. fardapaper.ir These heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules. fardapaper.irnih.gov
Multicomponent reactions utilizing 2-naphthol (B1666908), a closely related derivative, have proven to be a powerful strategy for the efficient synthesis of diverse heterocyclic systems such as xanthenes, chromenes, and oxazines. fardapaper.ir This approach allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. researchgate.net
Furthermore, the synthesis of heterocyclic azo dye derivatives incorporating the naphthalene scaffold has been explored, leading to compounds with potential pharmaceutical applications. nih.gov For instance, azo dyes containing pyrrole (B145914) and its derivatives have been synthesized through diazo coupling reactions. nih.gov The development of boron-containing heterocyclic compounds derived from naphthalene analogs is also an emerging area of research with potential applications in drug discovery. digitellinc.com The stability, acidity, and aromaticity of these boroheterocyclic scaffolds are key properties that influence their potential as therapeutic agents. digitellinc.com
Potential in Advanced Material Development (e.g., flame retardants, fluorophores)
The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of advanced materials with specialized properties. amdnano.com One significant area of application is in the creation of flame retardants. nih.govempa.ch The incorporation of phosphorus and nitrogen elements, as found in the phosphorodiamidate group, can impart flame retardant characteristics to polymers like epoxy resins. mdpi.com
For example, a naphthalene-based flame retardant, synthesized using 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), has been shown to significantly improve the fire safety of epoxy resin composites. nih.govmdpi.com The mechanism of flame retardancy often involves a synergistic effect between the different elements, leading to the formation of a protective char layer during combustion. mdpi.com This char layer acts as a physical barrier, isolating the polymer from heat and oxygen. mdpi.commdpi.com The rigid naphthalene ring structure can also enhance the thermal stability and mechanical properties of the material. nih.govmdpi.com
In addition to flame retardancy, naphthalene-based compounds are widely utilized as fluorophores in various applications, including fluorescent sensors and biological labels. researchgate.net While unsubstituted naphthalene has poor fluorescence, the introduction of donor and acceptor groups can significantly enhance its fluorescent properties through an intramolecular charge transfer (ICT) mechanism. researchgate.net The phosphorodiamidate moiety can be strategically functionalized to create fluorophore-labeled probes, such as those used in the detection of nucleic acids. google.com These probes can be covalently linked to fluorophores like Alexa Fluor® dyes, BODIPY dyes, and pyrenes. google.com
Strategic Use in Oligonucleotide Synthesis (e.g., Phosphorodiamidate Morpholino Oligonucleotides - PMOs)
A particularly impactful application of the phosphorodiamidate linkage is in the synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs). nih.govchemrxiv.org PMOs are synthetic analogs of nucleic acids that have a backbone of morpholine (B109124) rings linked by phosphorodiamidate groups. google.comresearchgate.net This modification results in a charge-neutral molecule, which imparts favorable biological and pharmacological properties for antisense applications. researchgate.net
The synthesis of PMOs has been a challenging endeavor, but several methods have been developed to improve their accessibility. nih.govchemrxiv.org These include solid-phase synthesis techniques using phosphoramidite (B1245037) or H-phosphonate chemistry. nih.govresearchgate.net The development of efficient synthetic approaches is crucial for the large-scale production of PMOs, which are used as antisense therapies to control the expression of disease-related genes. nih.gov
Future Research Directions and Unexplored Avenues for Naphthalen 2 Yl Phosphorodiamidate
Development of Green and Sustainable Synthetic Routes
The future synthesis of Naphthalen-2-yl phosphorodiamidate and its derivatives will increasingly prioritize environmentally benign methodologies. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. twistbioscience.com The development of green and sustainable synthetic strategies is therefore a critical area of future research.
Key approaches include:
Click Chemistry: Inspired by nature, "click chemistry" offers a pathway to highly efficient and clean reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the synthesis of complex molecules in less toxic solvents like ethanol/water mixtures at room temperature, often with high yields and regioselectivity. mdpi.com This method has been successfully used to create a triazole-containing naphthalen-2-yl derivative, demonstrating its applicability. mdpi.com
Electrochemical Synthesis: This method represents a creative and simplified process for preparing organophosphorus compounds. nih.gov By using electricity to drive chemical reactions, it often circumvents the need for harsh reagents and can lead to cleaner reaction profiles. Recent advances have demonstrated its utility in forming various phosphorus-carbon and phosphorus-heteroatom bonds, making it a promising avenue for synthesizing phosphorodiamidates. nih.gov
Automated Flow Synthesis: The development of fully automated, fast-flow synthesis platforms can dramatically accelerate the production of phosphorodiamidate-based compounds. researchgate.net This technology enables reactions to be carried out at elevated temperatures with significantly reduced reaction times, increasing efficiency and allowing for the rapid generation of compound libraries for screening purposes. researchgate.net
Future research will likely focus on adapting and optimizing these green methodologies for the specific synthesis of this compound, aiming for processes that are not only efficient and high-yielding but also economically and environmentally sustainable.
Advanced Computational Design of Derivatives for Targeted Research
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science. For this compound, these in silico approaches offer a powerful strategy to design novel derivatives with tailored properties for specific applications.
Future research in this area will involve:
Structure-Based Drug Design: By using techniques like molecular docking, researchers can simulate the interaction of potential this compound derivatives with the active sites of biological targets like enzymes or receptors. This has been successfully applied to design naphthalene-chalcone hybrids as VEGFR-2 inhibitors and diimidazole derivatives as PCSK9 inhibitors. nih.govnih.gov The naphthalene (B1677914) ring, for instance, has been shown to form crucial pi-pi stacking interactions within the active site of VEGFR-2. nih.gov
Pharmacophore Modeling and Virtual Screening: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. The Petra/Osiris/Molinspiration (POM) study is one such method used to identify pharmacophore sites. mdpi.com Once a pharmacophore model is established for a particular target, large virtual libraries of this compound derivatives can be screened to identify promising candidates for synthesis and in vitro testing.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of synthesized molecules. nih.gov By calculating properties such as the HOMO-LUMO energy gap, researchers can predict the chemical reactivity of different derivatives, providing insights that can guide the design of more potent compounds. nih.gov
ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov By evaluating factors like lipophilicity, hydrogen bond donors/acceptors, and solubility, researchers can prioritize derivatives with favorable drug-like properties early in the design process, reducing late-stage failures. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net This is particularly valuable for understanding how phosphorodiamidate-based molecules, such as the structurally related phosphorodiamidate morpholino oligonucleotides (PMOs), fold and interact with their biological targets. nih.govresearchgate.net
The integration of these computational tools will enable a more rational and efficient design cycle for this compound derivatives, maximizing the probability of success while minimizing the time and resources spent on empirical synthesis and screening.
Exploration of Novel Biological Targets in Early-Stage In Vitro and Pre-clinical Investigations
The unique combination of a naphthalene moiety and a phosphorodiamidate backbone suggests that this compound derivatives could interact with a wide range of biological targets. Future research will focus on synthesizing libraries of these compounds and screening them against novel targets in early-stage investigations.
Potential therapeutic areas and targets for exploration include:
Anticancer Agents: Naphthalene-containing compounds have shown significant promise as anticancer agents. For example, N-(naphthalen-2-yl)acetamide derivatives have demonstrated potent antiproliferative activity against human nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. nih.gov Other "naphthylphenstatins" act as tubulin polymerization inhibitors, a well-established anticancer mechanism. nih.gov Furthermore, naphthalene-1,4-dione analogues have been evaluated for their cytotoxicity against human endometrial cancer cells. nih.gov Derivatives of this compound could be designed to target these or other cancer-related pathways.
Antiviral Therapeutics: Phosphorodiamidate morpholino oligomers (PMOs) are a class of antisense oligonucleotides being developed as antiviral agents, including for the treatment of Marburg virus disease and SARS-CoV-2. researchgate.neteuropa.eu The phosphorodiamidate backbone provides stability against metabolic degradation. nih.gov By designing this compound derivatives that can act as antisense agents, it may be possible to inhibit viral replication by targeting specific viral RNA sequences.
Neurological Disorders: Naphthalene derivatives have been investigated for their effects on the central nervous system. For instance, certain 2-amino-3-naphthoylthiophenes have been identified as allosteric enhancers of the A1 adenosine (B11128) receptor, a target relevant to various neurological and inflammatory conditions. nih.gov This opens the door for exploring this compound derivatives as modulators of neuronal receptors.
Antimicrobial Agents: The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Naphthalene-chalcone hybrids have been synthesized and shown to possess both antibacterial and anticandidal activity, with some compounds showing high efficacy against S. aureus and C. albicans. nih.gov This suggests that this compound derivatives could be a fruitful area for the discovery of new antimicrobial drugs.
Early-stage in vitro screening against a diverse panel of cell lines and biochemical assays, followed by pre-clinical evaluation in relevant disease models, will be crucial to uncovering the full therapeutic potential of this class of compounds.
Integration with Emerging Technologies in Chemical Biology and Material Science
The future applications of this compound are not limited to traditional pharmacology. Its integration with emerging technologies in chemical biology and materials science promises to unlock novel functionalities and applications.
In Chemical Biology:
Fluorescent Probes and Imaging: The naphthalene group is inherently fluorescent. This property can be harnessed to develop fluorescent probes for biological imaging. Furthermore, derivatives can be functionalized with additional fluorophores to study biological processes. mdpi.com For example, fluorescently labeled phosphorodiamidate chimeras have been used to monitor cellular uptake. nih.gov These tools could be used to track the distribution of this compound derivatives in living cells and to study their interactions with biological targets in real-time.
Antisense and Nanotechnology: The simplified and automatable synthesis of phosphorodiamidate-based oligomers opens up new avenues in diagnostics and nanotechnology. researchgate.netnih.gov this compound units could be incorporated into larger oligonucleotide structures to modulate their properties, such as lipophilicity, cellular uptake, or target binding affinity.
In Material Science:
Organic Electronics: Organophosphorus compounds are increasingly used in materials science for applications such as organic light-emitting diodes (OLEDs). mdpi.comdntb.gov.ua Aromatic diimides, including those based on naphthalene, are being explored as electron-deficient building blocks for organic electronic materials. beilstein-journals.org The electronic properties of the naphthalene ring, combined with the processing advantages that the phosphorodiamidate group might confer, make this compound derivatives interesting candidates for novel semiconductor materials.
Flame Retardants and Advanced Coatings: Organophosphorus compounds are well-recognized as effective and environmentally benign flame retardants. frontiersin.org They can also be used to create specialized coatings with properties like corrosion resistance. mdpi.com Future research could explore the polymerization of this compound derivatives or their use as additives to create new polymers and materials with enhanced thermal stability and flame-retardant properties.
By bridging the gap between medicinal chemistry, chemical biology, and materials science, researchers can explore a vast and exciting landscape of potential applications for this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for preparing Naphthalen-2-yl phosphorodiamidate, and what critical parameters influence yield?
this compound can be synthesized via nucleophilic substitution or phosphorylation reactions. A common approach involves reacting naphthalen-2-ol derivatives with phosphorylating agents (e.g., phosphorus oxychloride) under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Stoichiometry : Excess phosphorylating agent (1.2–1.5 equivalents) ensures complete conversion .
- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization requires monitoring via TLC or HPLC .
Q. How can researchers characterize the structural integrity of this compound?
Structural validation employs:
- X-ray crystallography : For definitive confirmation of molecular geometry (e.g., using SHELX programs for refinement) .
- NMR spectroscopy : P NMR identifies phosphorodiamidate linkages (~0–10 ppm), while H/C NMR resolves naphthalene protons and substituents .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What mechanisms underlie the biological activity of this compound in gene modulation studies?
The compound may act as a phosphorodiamidate morpholino oligomer (PMO) analog, binding RNA through Watson-Crick base pairing. Its naphthalene moiety enhances intercalation into nucleic acid structures, while the phosphorodiamidate backbone resists enzymatic degradation. Methodological controls include:
- Dose-response assays : To establish effective concentrations without off-target effects.
- Scrambled-sequence PMOs : To confirm sequence-specific activity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from batch-to-batch variability or assay conditions. Mitigation strategies include:
- Reproducibility checks : Independent synthesis and characterization of the compound.
- Standardized assays : Use of validated cell lines (e.g., HEK293 for gene expression) and matched negative controls.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-study variability) .
Q. What advanced techniques are recommended for tracking this compound in vivo?
- Fluorescent tagging : Labeling with Cy5 or FITC enables visualization in tissues via confocal microscopy .
- Isotopic labeling : P or H isotopes facilitate pharmacokinetic studies (e.g., biodistribution via scintillation counting).
- Mass spectrometry imaging (MSI) : Spatial resolution of compound distribution in organs .
Q. How do structural modifications (e.g., substituents on the naphthalene ring) impact the compound’s interaction with biomolecular targets?
Comparative studies using analogs reveal structure-activity relationships (SAR):
SAR studies require combinatorial synthesis and high-throughput screening (HTS) .
Q. What methodologies are critical for quantifying this compound in complex biological matrices?
- LC-MS/MS : Optimize mobile phases (e.g., ammonium acetate/acetonitrile) for separation.
- Standard curves : Use deuterated internal standards (e.g., H-labeled analog) to correct for matrix effects .
- Sample preparation : Solid-phase extraction (SPE) removes interfering lipids/proteins .
Methodological Best Practices
- Crystallographic refinement : Use SHELXL for high-resolution data; apply TWIN commands for twinned crystals .
- In vivo dosing : Pre-test compound solubility in PBS or cyclodextrin solutions to avoid aggregation .
- Data validation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
